![molecular formula C31H36N6O8 B13820118 (2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13820118.png)
(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Irbesartan N-b-D-glucuronide is a metabolite of Irbesartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and diabetic nephropathy. This compound is formed through the glucuronidation of Irbesartan, a process that enhances its solubility and facilitates its excretion from the body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Irbesartan N-b-D-glucuronide involves the glucuronidation of Irbesartan. This process typically employs glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to Irbesartan. The reaction conditions often include a buffered aqueous solution at a pH suitable for enzyme activity, typically around pH 7.4, and a temperature of 37°C.
Industrial Production Methods
Industrial production of Irbesartan N-b-D-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity. The reaction mixture is continuously monitored and adjusted to ensure maximum yield and purity of the product. After the reaction, the product is purified using techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Irbesartan N-b-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and regeneration of Irbesartan. Conjugation reactions involve the addition of various functional groups to the molecule, enhancing its solubility and excretion.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Conjugation: Enzymatic reactions using glucuronosyltransferase enzymes and uridine diphosphate glucuronic acid.
Major Products Formed
Hydrolysis: Irbesartan and glucuronic acid.
Conjugation: Various glucuronide conjugates depending on the functional groups added.
科学研究应用
Irbesartan N-b-D-glucuronide has several scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of Irbesartan in the body.
Toxicology: Assessing the safety and potential side effects of Irbesartan and its metabolites.
Drug Development: Investigating the efficacy and safety of new angiotensin II receptor antagonists.
Biochemistry: Understanding the role of glucuronidation in drug metabolism and excretion.
作用机制
Irbesartan N-b-D-glucuronide exerts its effects by being a metabolite of Irbesartan. Irbesartan itself works by blocking the binding of angiotensin II to the angiotensin II type 1 receptor in tissues such as vascular smooth muscle and the adrenal gland. This prevents vasoconstriction and the release of aldosterone, leading to a decrease in blood pressure. The glucuronidation of Irbesartan enhances its solubility and facilitates its excretion, thereby regulating its levels in the body.
相似化合物的比较
Similar Compounds
- Losartan N-b-D-glucuronide
- Valsartan N-b-D-glucuronide
- Candesartan N-b-D-glucuronide
Uniqueness
Irbesartan N-b-D-glucuronide is unique due to its specific parent compound, Irbesartan, which has a high oral bioavailability and a long elimination half-life compared to other angiotensin II receptor antagonists. Additionally, Irbesartan does not require biotransformation for its pharmacological effect, making its glucuronide metabolite particularly significant in understanding its pharmacokinetics and excretion.
属性
分子式 |
C31H36N6O8 |
|---|---|
分子量 |
620.7 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H36N6O8/c1-2-3-10-22-32-31(15-6-7-16-31)30(43)36(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)27-33-34-35-37(27)45-29-25(40)23(38)24(39)26(44-29)28(41)42/h4-5,8-9,11-14,23-26,29,38-40H,2-3,6-7,10,15-17H2,1H3,(H,41,42)/t23-,24-,25+,26-,29?/m0/s1 |
InChI 键 |
HLPGFCISDUNTLL-IWAHTTSFSA-N |
手性 SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5OC6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
规范 SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5OC6C(C(C(C(O6)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-hydroxy-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B13820038.png)

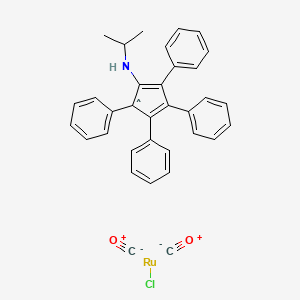

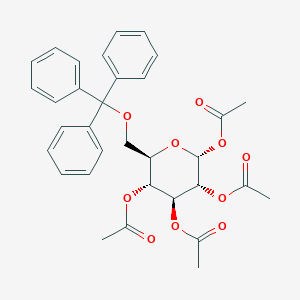
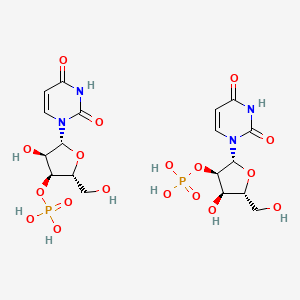
![3H-Benzofuro[3,2-c]pyrazole](/img/structure/B13820080.png)

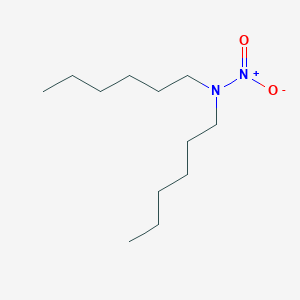
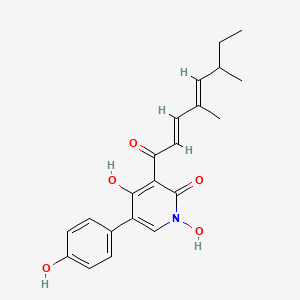
![Ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate](/img/structure/B13820095.png)

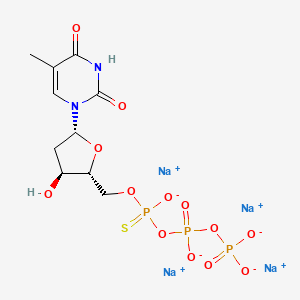
![4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B13820119.png)
